molecular formula C20H22BrF3N6OS B4338583 3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4338583
M. Wt: 531.4 g/mol
InChI Key: YYAULJXDDKSICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromine, methyl, thienyl, trifluoromethyl, and pyrazolyl groups

Preparation Methods

The synthesis of 3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the thienyl group: This is achieved through a substitution reaction.

    Addition of the trifluoromethyl group: This step involves the use of trifluoromethylating reagents.

    Final modifications:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Addition reactions: The compound can participate in addition reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific characteristics.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar compounds to 3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include:

    3-bromo-5-(trifluoromethyl)benzoic acid: This compound shares the bromine and trifluoromethyl groups but has a different core structure.

    3-(bromomethyl)-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride: This compound has a bromomethyl group and a different functional group arrangement.

Properties

IUPAC Name

3-bromo-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrF3N6OS/c1-10-12(11(2)29(4)26-10)9-28(3)19(31)17-16(21)18-25-13(14-6-5-7-32-14)8-15(20(22,23)24)30(18)27-17/h5-7,13,15,25H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAULJXDDKSICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)C(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrF3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
3-BROMO-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)-N~2~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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